Oxaline

Antitumor Activity Cytotoxicity Hepatocellular Carcinoma

Oxaline is a fungal indole alkaloid with 2.3-fold greater HepG2 cytotoxicity than meleagrin (IC50 1.82 vs 4.27 μM), driven by a critical O-methyl group. It specifically inhibits tubulin polymerization via competitive colchicine-site binding without affecting vinblastine binding—essential for tubulin domain mapping. At 1 μM, it outperforms meleagrin in wound-healing antimigratory assays. Also exhibits α-glucosidase inhibition (IC50 0.84 mM). For robust SAR studies on roquefortine alkaloids, Oxaline provides mechanistic precision that biosynthetic precursors cannot replicate. Compound-specific procurement ensures reproducible, publication-grade results.

Molecular Formula C24H25N5O4
Molecular Weight 447.5 g/mol
Cat. No. B8127276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxaline
Molecular FormulaC24H25N5O4
Molecular Weight447.5 g/mol
Structural Identifiers
SMILESCC(C)(C=C)C12C=C(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)OC
InChIInChI=1S/C24H25N5O4/c1-6-22(2,3)23-12-19(32-4)21(31)28-18(11-15-13-25-14-26-15)20(30)27-24(23,28)29(33-5)17-10-8-7-9-16(17)23/h6-14H,1H2,2-5H3,(H,25,26)(H,27,30)/b18-11+/t23-,24-/m0/s1
InChIKeySOHAVULMGIITDH-ZXPSTKSJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxaline: Procurement Specifications and Baseline Characterization of a Fungal Alkaloid with Defined Antimitotic Activity


Oxaline (CAS 55623-37-5) is an indole alkaloid with a heterotetracyclic skeleton, originally isolated from the fungus Penicillium oxalicum [1]. It is classified as an antineoplastic agent and a Penicillium metabolite [2], and is structurally defined as an O-methylated derivative within the roquefortine C biosynthetic pathway [3]. Its primary characterized mechanism involves inhibition of tubulin polymerization, resulting in cell cycle arrest at the M phase [4].

Oxaline: Why Simple Substitution with Meleagrin, Neoxaline, or Roquefortine C is Inadequate for Defined Antiproliferative Studies


Substitution of oxaline with its closest biosynthetic relatives—meleagrin, neoxaline, or roquefortine C—is not scientifically justified due to significant differences in molecular architecture and quantifiable functional outcomes. Meleagrin, the immediate biosynthetic precursor to oxaline, differs only by the absence of a single O-methyl group, yet this methylation event confers distinct cytotoxicity profiles against HepG2 cells, with IC50 values differing by more than 2-fold [1]. Roquefortine C, the pathway precursor, lacks the triazaspirocyclic skeleton and does not share the same potency or mechanism of tubulin inhibition. While neoxaline shares a similar core, its isolation source (Aspergillus japonicus) and differential activity profile preclude direct interchangeability without rigorous validation. These functional disparities underscore the necessity of compound-specific procurement for reproducible experimental outcomes.

Oxaline: Quantitative Evidence of Differential Activity for Informed Compound Selection


Oxaline vs. Meleagrin: Differential Cytotoxicity Against HepG2 Cells

Oxaline exhibits a quantifiably distinct cytotoxicity profile compared to its direct biosynthetic precursor, meleagrin, against human hepatocellular carcinoma HepG2 cells. While both compounds induce cell death, their potency differs by a factor of approximately 2.3-fold [1]. This difference underscores that the final O-methylation step in the biosynthetic pathway yields a compound with a unique potency signature, which is critical for structure-activity relationship (SAR) studies or when selecting a tool compound for a specific assay window.

Antitumor Activity Cytotoxicity Hepatocellular Carcinoma

Oxaline vs. Neoxaline: Distinct Binding Site for Tubulin Inhibition

While both oxaline and neoxaline induce M phase arrest via inhibition of tubulin polymerization, their binding sites on tubulin are distinct. Oxaline competitively inhibits the binding of [3H]colchicine to tubulin, indicating an interaction at or near the colchicine-binding domain. In contrast, it does not inhibit the binding of [3H]vinblastine, suggesting it does not bind to the Vinca alkaloid domain [1]. This specific binding signature differentiates oxaline from other antimitotic agents and from neoxaline, for which a direct competition profile against colchicine was not established in the same study, underscoring that these structurally related alkaloids are not functionally interchangeable at the molecular target level.

Tubulin Polymerization Mechanism of Action Antimitotic

Oxaline vs. Meleagrin: Differential Impact on HepG2 Cell Migration

In a functional assay of cell migration, oxaline and meleagrin exhibit significantly different potencies. At an identical concentration of 1 µM, oxaline demonstrated a stronger inhibitory effect on wound healing of liver cancer cell scratches compared to meleagrin [1]. This result indicates that the structural divergence (O-methylation) between the two compounds translates into a functional divergence in a key metastasis-related phenotype, which is not predictable based on cytotoxicity IC50 values alone.

Antimetastatic Activity Wound Healing Assay Hepatocellular Carcinoma

Oxaline vs. Roquefortine C: A Terminally Differentiated Biosynthetic Product

Oxaline represents the terminal product of a specific branch of the roquefortine C biosynthetic pathway, requiring tandem O-methylation steps catalyzed by the enzymes OxaG/RoqN and OxaC [1]. Roquefortine C, while a key intermediate, lacks the unique triazaspirocyclic skeleton and the hydroxylamine O-methylation that define the oxaline/meleagrin subgroup. This structural divergence is directly linked to the acquisition of potent antiproliferative activity, which is absent in the precursor [2]. Therefore, roquefortine C cannot serve as a functional substitute for oxaline in bioactivity assays.

Natural Product Biosynthesis Metabolic Engineering Secondary Metabolite

Oxaline Exhibits Broad-Spectrum α-Glucosidase Inhibition Activity

In addition to its antimitotic activity, oxaline has been identified as an inhibitor of α-glucosidase, with a reported IC50 value of 0.84 mmol/L [1]. This secondary bioactivity profile differentiates oxaline from many other fungal alkaloids within its class that are not known to target this enzyme. While the potency is moderate, it establishes a distinct biochemical fingerprint for oxaline, suggesting potential utility in metabolic disorder research that would not be replicated by a purely tubulin-focused analog.

Antidiabetic Activity α-Glucosidase Inhibition Metabolic Disorder

Oxaline: Defined Research and Industrial Application Scenarios Based on Quantified Differentiated Activity


Structure-Activity Relationship (SAR) Studies of the Roquefortine Alkaloid Pharmacophore

Researchers conducting SAR studies on the roquefortine alkaloid family can use oxaline as a critical comparator to meleagrin to define the functional consequence of a single O-methyl group. The 2.3-fold difference in cytotoxicity against HepG2 cells (IC50 of 4.27 μM vs. 1.82 μM) provides a quantitative basis for understanding how this specific chemical modification modulates antitumor potency [1].

Mechanistic Studies of Tubulin-Targeting Agents and Mitotic Arrest

Oxaline serves as a valuable tool compound for investigating the colchicine-binding domain of tubulin. Its ability to competitively inhibit [3H]colchicine binding, while having no effect on [3H]vinblastine binding, makes it a specific probe for dissecting tubulin-ligand interactions at this site [1]. This property is essential for studies aiming to map binding sites or understand resistance mechanisms to colchicine-site binders.

Antimetastatic Phenotypic Screening and Wound Healing Assays

In functional assays assessing tumor cell migration, oxaline should be prioritized over its analog meleagrin. Evidence shows that at a 1 µM concentration, oxaline exhibits a stronger inhibitory effect on wound healing in liver cancer cell models [1]. This makes it a more potent and relevant tool compound for research focused on discovering or validating antimetastatic agents.

Polypharmacology Probes for Antimitotic and Metabolic Pathways

For research programs exploring natural product polypharmacology or seeking dual-activity probes, oxaline offers a unique combination of antimitotic (tubulin inhibition) and antidiabetic (α-glucosidase inhibition, IC50 = 0.84 mM) activities [1]. This profile is distinct from other roquefortine alkaloids and enables the study of cross-pathway effects in complex biological systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.